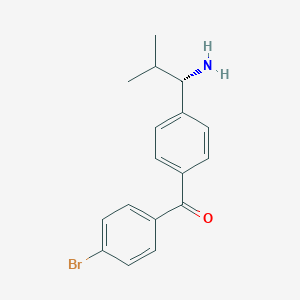
(S)-(4-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(4-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a chiral center, making it an enantiomerically pure substance. The presence of both amino and bromophenyl groups in its structure suggests its potential reactivity and utility in synthetic chemistry and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride typically involves multiple steps:
Formation of the Amino Group: The initial step involves the introduction of the amino group onto the phenyl ring. This can be achieved through nitration followed by reduction.
Bromination: The bromophenyl group is introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide (NBS).
Coupling Reaction: The final step involves coupling the amino-substituted phenyl ring with the bromophenyl methanone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which (S)-(4-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems, leading to inhibition or activation of these targets.
Pathways Involved: It may interfere with metabolic pathways, particularly those involving neurotransmitters or signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-bromophenyl)(phenyl)methanone: Lacks the amino group, making it less reactive in certain biological contexts.
(4-bromophenyl)(morpholino)methanone:
Uniqueness
Chirality: The presence of a chiral center makes (S)-(4-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride unique in its enantiomeric purity.
Functional Groups: The combination of amino and bromophenyl groups provides a unique reactivity profile, making it versatile for various applications.
Eigenschaften
Molekularformel |
C17H18BrNO |
|---|---|
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
[4-[(1S)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C17H18BrNO/c1-11(2)16(19)12-3-5-13(6-4-12)17(20)14-7-9-15(18)10-8-14/h3-11,16H,19H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
LVLRUNPQBLNGMX-INIZCTEOSA-N |
Isomerische SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br)N |
Kanonische SMILES |
CC(C)C(C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



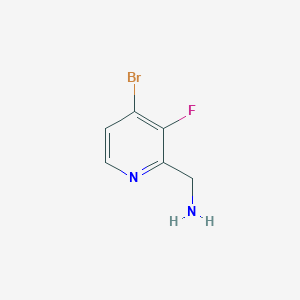
![2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one](/img/structure/B15226671.png)




![1-(4-(7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)phenyl)-3-(((2,4-dimethylphenyl)(methoxy)phosphoryl)amino)-1H-pyrazole-4-carboxylic acid](/img/structure/B15226715.png)
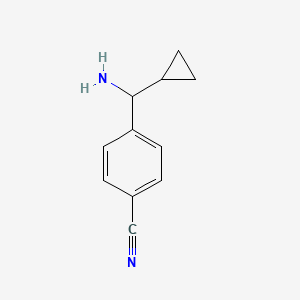
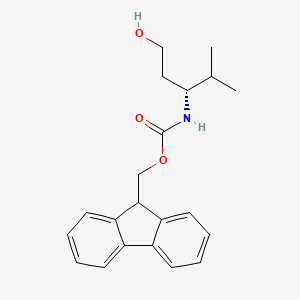

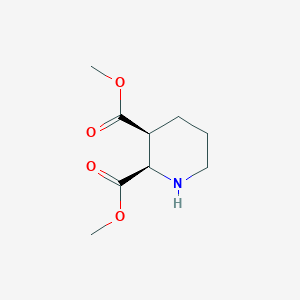
![Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B15226748.png)
![tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B15226752.png)
